molecular formula C16H16BrN3O2S2 B4648778 5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide

5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide

Cat. No. B4648778
M. Wt: 426.4 g/mol
InChI Key: IVBFDCLNMNSIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES inhibits glutaminase by binding to its active site and preventing the enzyme from catalyzing the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its inhibition leads to the disruption of their metabolism and subsequent cell death.
Biochemical and Physiological Effects:
BPTES has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. Additionally, BPTES has been shown to reduce the levels of glutamate and other metabolites that are essential for cancer cell survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPTES is its selectivity towards glutaminase, which makes it a promising candidate for cancer therapy. However, BPTES has some limitations, including its poor solubility in water and its instability in solution, which makes it challenging to work with in lab experiments.

Future Directions

The potential applications of BPTES extend beyond cancer therapy. Further research is needed to explore its potential in other fields, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of more stable and soluble analogs of BPTES could improve its efficacy and expand its applications. Finally, the combination of BPTES with other drugs or therapies could enhance its anticancer effects and improve patient outcomes.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that is highly expressed in cancer cells and plays a critical role in their survival and proliferation. BPTES has been shown to selectively inhibit glutaminase, leading to the suppression of cancer cell growth and proliferation.

properties

IUPAC Name

5-bromo-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S2/c1-11-14(10-18-24(21,22)16-9-8-15(17)23-16)12(2)20(19-11)13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBFDCLNMNSIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 5
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 6
5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.